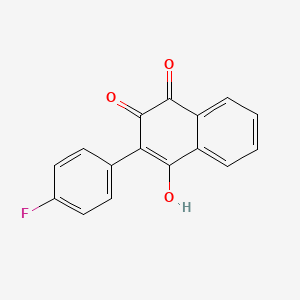![molecular formula C16H22N2O5S B5838232 1-(cyclopropylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5838232.png)
1-(cyclopropylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CPP-115 and has been found to have several biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
CPP-115 works by inhibiting GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of many physiological processes, including sleep, anxiety, and muscle tone. By increasing GABA levels, CPP-115 has been shown to have anxiolytic, anticonvulsant, and muscle relaxant effects.
Biochemical and Physiological Effects
CPP-115 has been shown to have several biochemical and physiological effects. It has been found to increase GABA levels in the brain, which has been shown to have anxiolytic, anticonvulsant, and muscle relaxant effects. In addition, CPP-115 has been found to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPP-115 in lab experiments is its potency as a GABA aminotransferase inhibitor. This makes it a useful tool for studying the role of GABA in behavior and physiology. However, one limitation of using CPP-115 is its potential for off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on CPP-115. One area of interest is the potential use of CPP-115 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the role of GABA in psychiatric disorders such as anxiety and depression, and the potential use of CPP-115 as a therapeutic agent in these conditions. Further research is also needed to better understand the pharmacokinetics and pharmacodynamics of CPP-115, as well as its potential for off-target effects.
Méthodes De Synthèse
CPP-115 can be synthesized using a variety of methods, including the reaction of 1-(cyclopropylcarbonyl)piperazine with 3,4-dimethoxybenzenesulfonyl chloride. This reaction produces CPP-115 as a white solid, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
CPP-115 has been studied extensively for its potential use in scientific research. It has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. This inhibition leads to an increase in GABA levels in the brain, which has been shown to have a variety of effects on behavior and physiology.
Propriétés
IUPAC Name |
cyclopropyl-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-22-14-6-5-13(11-15(14)23-2)24(20,21)18-9-7-17(8-10-18)16(19)12-3-4-12/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNFRKNEXKARNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

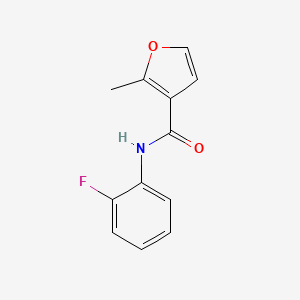
![2-chloro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5838176.png)
![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5838180.png)
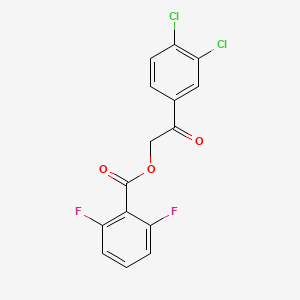
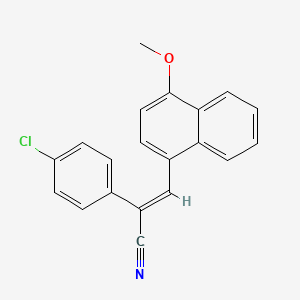
![2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5838218.png)
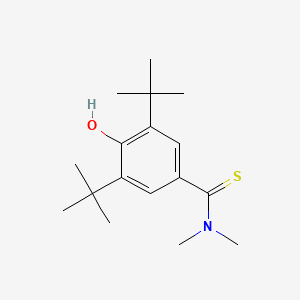

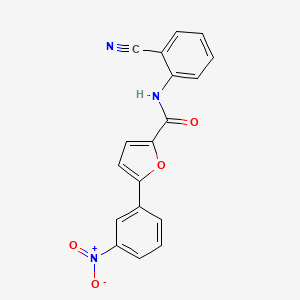
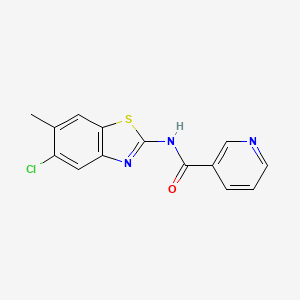
![2-[(2-pyridinylthio)methyl]benzonitrile](/img/structure/B5838256.png)
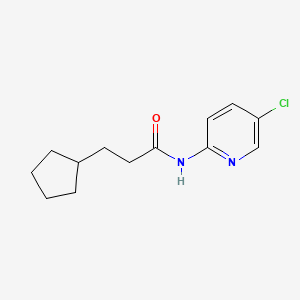
amino]propyl}(methyl)amino]propyl}-2-(hydroxyimino)acetamide trihydrochloride](/img/structure/B5838268.png)
